N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline
Description
N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline is a compound that belongs to the family of phenanthroimidazole derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a phenanthroimidazole core with a dimethylamino group attached to the phenyl ring, which contributes to its electronic properties.
Properties
IUPAC Name |
N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3/c1-26(2)16-13-11-15(12-14-16)23-24-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(21)25-23/h3-14,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGAEQQANGITMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline typically involves a multi-step process One common synthetic route includes the condensation of o-phenylenediamine with an aromatic aldehyde to form the imidazole ringThe reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like sulfur .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to achieve the desired products .
Scientific Research Applications
N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye in various analytical techniques due to its strong luminescence properties.
Biology: The compound is employed in bioimaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline involves its interaction with molecular targets such as DNA and proteins. The compound’s phenanthroimidazole core allows it to intercalate between DNA bases, disrupting the DNA structure and affecting cellular processes. Additionally, its electronic properties enable it to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species and subsequent cellular damage .
Comparison with Similar Compounds
N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline can be compared with other phenanthroimidazole derivatives such as:
- 2-pyridyl-1H-phenanthro[9,10-d]imidazole
- 2-phenyl-1H-phenanthro[9,10-d]imidazole
- 4-nitrophenyl-1H-phenanthro[9,10-d]imidazole
These compounds share similar structural features but differ in their substituents, which can significantly impact their photophysical properties and applications. For instance, the presence of electron-withdrawing groups like nitro can enhance the compound’s fluorescence and stability .
Biological Activity
N,N-Dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline is a compound belonging to the phenanthroimidazole family, which has garnered attention due to its unique photophysical properties and potential biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a phenanthroimidazole core with a dimethylamino group attached to the phenyl ring. This structure contributes to its electronic properties, making it suitable for various applications in chemistry and biology.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H19N3 |
| CAS Number | 941961-83-7 |
| Melting Point | Not specified |
This compound exhibits several biological activities primarily attributed to its interactions with cellular components:
- DNA Intercalation : The compound has been shown to intercalate into DNA, potentially leading to disruption of replication and transcription processes.
- Protein Binding : It interacts with various proteins, influencing their function and stability.
- Fluorescent Properties : Its strong luminescence makes it a valuable probe for bioimaging applications.
Case Studies and Research Findings
- Cytotoxicity Studies : Research indicates that derivatives of phenanthroimidazole, including this compound, exhibit varying levels of cytotoxicity against cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). For instance, studies demonstrated that certain complexes incorporating this compound showed selective toxicity towards tumor cells while sparing normal cells .
- Bioimaging Applications : The compound's fluorescent properties have been utilized in bioimaging techniques. It allows for the visualization of cellular structures and processes in real-time, enhancing our understanding of cellular dynamics.
- Therapeutic Potential : Ongoing research is investigating the potential of this compound as a therapeutic agent in cancer treatment. Its ability to induce apoptosis in cancer cells through DNA damage pathways is particularly noteworthy .
Future Directions
The exploration of this compound's biological activity is still in its early stages. Future research should focus on:
- Mechanistic Studies : Detailed investigations into the specific molecular mechanisms by which this compound exerts its biological effects.
- In Vivo Studies : Transitioning from in vitro studies to in vivo models to assess the therapeutic efficacy and safety profile.
- Optimization of Derivatives : Developing and testing new derivatives that might enhance efficacy or reduce toxicity.
Q & A
Q. Q: What are the most reliable synthetic routes for preparing N,N-dimethyl-4-(phenanthroimidazol-2-yl)aniline, and how can structural purity be validated?
A: The compound is typically synthesized via condensation reactions involving phenanthrene-9,10-dione, aldehydes (e.g., 4-(N,N-dimethylamino)benzaldehyde), and ammonium acetate in solvents like ethanol or DMSO under reflux . Key modifications, such as using DMSO instead of acetic acid, improve yields . Structural validation requires multimodal spectroscopy:
- 1H/13C-NMR to confirm substituent positions and aromaticity (e.g., δ ~3.0 ppm for dimethylamino protons) .
- IR spectroscopy to identify imidazole C=N stretches (~1600 cm⁻¹) .
- X-ray crystallography for absolute conformation, particularly for assessing π-π stacking in phenanthroimidazole cores .
Fluorescence Properties and Sensing Applications
Q. Q: How does the phenanthroimidazole core influence the compound’s fluorescence, and what methodologies optimize its selectivity as a chemosensor?
A: The rigid, planar phenanthroimidazole structure enhances π-conjugation, leading to strong fluorescence emission (~450–550 nm) . For metal ion sensing (e.g., Fe³⁺):
- Job’s plot analysis determines binding stoichiometry .
- Time-resolved fluorescence assesses quenching mechanisms (static vs. dynamic) .
- Competitive ion experiments validate selectivity; masking agents (e.g., EDTA) minimize interference .
Biological Activity and Mechanistic Evaluation
Q. Q: What strategies are employed to evaluate the biological activity of phenanthroimidazole derivatives, such as NLRP3 inflammasome targeting?
A: Biological screening involves:
- In vitro assays : Measure IC₅₀ values using LPS-primed macrophages and ATP-induced NLRP3 activation, with IL-1β ELISA as a readout .
- Structure-activity relationship (SAR) studies : Modify substituents on the aniline or phenanthroimidazole moieties to enhance potency .
- Cellular imaging : Track subcellular localization via confocal microscopy using fluorescent derivatives .
Advanced Photophysical Characterization
Q. Q: How can researchers resolve contradictions in photophysical data, such as unexpected Stokes shifts or quenching behavior?
A: Contradictions often arise from solvent polarity, aggregation, or excited-state interactions. Methodological solutions include:
- Solvatochromism studies : Correlate emission maxima with solvent polarity parameters (e.g., ET30) to identify charge-transfer states .
- Temperature-dependent fluorescence : Differentiate between monomeric and aggregated states .
- DFT calculations : Model HOMO-LUMO gaps to predict electronic transitions .
Host-Guest Chemistry and Supramolecular Applications
Q. Q: What experimental approaches assess the compound’s potential in host-guest systems or optoelectronic materials?
A: Phenanthroimidazole derivatives exhibit host-guest behavior due to their planar aromaticity. Key methodologies:
- Fluorescence titration : Measure binding constants (Ka) with guests like fullerenes or aromatic hydrocarbons .
- Cyclic voltammetry : Determine redox potentials for OLED applications; phenanthroimidazole’s electron-deficient nature supports hole-transport layers .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability for material science applications .
Challenges in Synthetic Scale-Up
Q. Q: What are the primary challenges in scaling up synthesis, and how can they be mitigated?
A: Common issues include low yields due to side reactions (e.g., imidazole ring decomposition) and purification difficulties. Solutions:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Column chromatography optimization : Use gradient elution (e.g., petroleum ether:ethyl acetate) for better separation .
- Recrystallization : Employ mixed solvents (e.g., DCM/hexane) to enhance crystal purity .
Data Reproducibility and Contradictory Results
Q. Q: How should researchers address reproducibility issues in spectroscopic or biological data?
A: Contradictions may stem from trace impurities or solvent effects. Best practices:
- Batch consistency : Use standardized reagents (e.g., ammonium acetate from a single supplier) .
- Control experiments : Include reference compounds (e.g., unsubstituted phenanthroimidazole) to benchmark results .
- Collaborative validation : Cross-verify data with independent labs using identical protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
